1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea
Description
1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea is a thiourea derivative characterized by a phenyl group attached to the thiourea moiety and a 2-oxoindol-3-yl substituent linked via an amino group. Thiourea derivatives are renowned for their diverse applications, including enzyme inhibition, corrosion mitigation, and antimicrobial activity. The structural uniqueness of this compound lies in the integration of the indole scaffold, which is associated with bioactivity, and the thiourea group, which facilitates hydrogen bonding and metal coordination. This combination positions it as a candidate for pharmacological and materials science research .
Properties
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14-13(11-8-4-5-9-12(11)17-14)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJZVYLTQRFKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415306 | |
| Record name | MS-6640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28492-94-6 | |
| Record name | NSC 118729 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028492946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118729 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC73303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MS-6640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea typically involves the reaction of 2-oxoindole with phenylisothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
Scientific Research Applications of 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea
This compound is an indole derivative with a broad spectrum of scientific research applications. Its significance arises from its presence in various natural products and its wide range of biological activities.
Chemistry
This compound serves as a fundamental building block in synthesizing complex indole derivatives and heterocyclic compounds. The synthesis of this compound typically involves the reaction of 2-oxoindole with phenylisothiocyanate. This reaction is usually performed in a solvent like ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography.
Biology
The compound has demonstrated potential as an inhibitor of certain enzymes and receptors, positioning it as a candidate for drug development.
Medicine
Due to its biological activity, this compound is under investigation for potential use in treating various diseases, including cancer and infectious diseases. Recent studies have shown that thiourea compound derivatives exhibit potent anticancer effects. For example, phenylthiourea-based compounds have shown cytotoxicity against several cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds have been reported to be as low as 2.29 µM, showing strong potency compared to standard chemotherapeutics like Doxorubicin.
Industry
The compound is used to develop new materials and as a precursor in synthesizing dyes and pigments.
This compound is of interest in medicinal chemistry because of its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The compound features an oxoindole moiety linked to a phenylthiourea structure, which is crucial for its biological activities.
Case Studies
One case study synthesized and evaluated a series of phenylthiourea derivatives incorporating the oxoindole moiety. The study revealed that these compounds exhibited enhanced cytotoxic effects against cancer cells and significant antibacterial activity against resistant bacteria strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of these targets, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Modifications
- Electron-Withdrawing Groups : Chlorine (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) enhances enzyme inhibition due to increased electrophilicity, whereas fluorine (e.g., 1-(2-fluorophenyl)-3-phenylthiourea) improves antimicrobial potency .
- Bulkier Substituents : The adamantane group in 1-(adamantan-1-yl)-3-phenylthiourea induces steric hindrance, altering crystal packing and hydrogen-bonding networks .
- Selenium Incorporation: Selenium derivatives (e.g., DS036) exhibit superior corrosion inhibition (85% efficiency at 1 mM) compared to non-selenium analogs, attributed to enhanced adsorption on metal surfaces .
Enzyme Inhibition
- Anti-Cholinesterase Activity: 1-(3-Chlorophenyl)-3-cyclohexylthiourea (IC₅₀: 50 µg/mL for AChE) outperforms 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea in inhibition, likely due to the chloro group’s electron-withdrawing effect enhancing substrate binding .
Antimicrobial and Antifungal Activity
- Indole-Based Derivatives : 1-(2-(1H-Indol-3-yl)ethyl)-3-phenylthiourea exhibits moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), comparable to fluconazole, highlighting the synergistic role of indole and thiourea moieties .
- Fluorophenyl Derivatives: 1-(2-Fluorophenyl)-3-phenylthiourea demonstrates broad-spectrum antibacterial activity (MIC: 16–64 µg/mL) against Gram-positive bacteria, surpassing non-halogenated analogs .
Physicochemical and Material Properties
Spectroscopic and Crystallographic Features
- FT-IR and NMR : The acetylphenyl derivative (1-(4-acetylphenyl)-3-phenylthiourea) shows distinct C=O stretching at 1673 cm⁻¹, absent in the parent compound, enabling traceability in synthetic pathways .
- Crystal Packing: 1-(2-Aminoethyl)-3-phenylthiourea forms hydrogen-bonded tapes (N–H⋯S/N interactions) with a dihedral angle of 44.9° between phenyl and thiourea groups, contrasting with the planar conformation of 1-(adamantan-1-yl)-3-phenylthiourea .
Corrosion Inhibition Efficiency
Table 2: Corrosion Inhibition Performance in Acidic Media
- Selenium and chlorine substituents enhance adsorption on carbon steel via polarizable Se/S and Cl atoms, improving inhibition efficiency over unsubstituted thioureas .
Biological Activity
1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and research findings.
Chemical Structure
The compound can be represented as follows:
It features an oxoindole moiety linked to a phenylthiourea structure, which is crucial for its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiourea compounds exhibit potent anticancer effects. For instance, phenylthiourea-based compounds have shown cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds have been reported as low as 2.29 µM, indicating strong potency compared to standard chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Phenylthiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.29 | |
| Derivative A | HCT-116 | 9.71 | |
| Derivative B | MCF-7 | 5.00 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that thiourea derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin and streptomycin .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 37.9 | |
| Derivative C | Escherichia coli | 45.0 | |
| Derivative D | Pseudomonas aeruginosa | 50.0 |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. Research has shown that derivatives with thiourea functionalities can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases.
Table 3: Antioxidant Activity
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DPPH Scavenging | 50.0 | |
| Derivative E | ABTS Scavenging | 30.0 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of phenylthiourea derivatives that incorporated the oxoindole moiety. The study revealed that these compounds not only exhibited enhanced cytotoxic effects against cancer cells but also demonstrated significant antibacterial activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting 2-oxoindole-3-amine with phenyl isothiocyanate under controlled conditions. A stepwise approach includes:
- Step 1 : Dissolve 2-oxoindole-3-amine in anhydrous THF under inert atmosphere.
- Step 2 : Add phenyl isothiocyanate dropwise at 15–20°C, followed by stirring for 24 hours .
- Purity Optimization : Recrystallization from aqueous ethanol (yield ~90%) and characterization via HPLC or NMR to confirm absence of by-products like unreacted amines or thiourea dimers .
Q. How can the molecular structure of this compound be confirmed using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystal Growth : Use solvent diffusion (e.g., ethanol/dichloromethane) to obtain high-quality crystals.
- Data Collection : Employ CuKα radiation (λ = 1.54178 Å) and refine using SHELXL for small-molecule structures. Analyze bond angles, torsion angles, and hydrogen-bonding networks (e.g., N—H···S interactions) .
- Validation : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in bond lengths or angles .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Contradictions may arise due to metabolic instability or bioavailability. Approaches include:
- Metabolic Profiling : Use LC-MS to identify metabolites in plasma or liver microsomes.
- Structural Modification : Introduce substituents (e.g., methoxy groups) to enhance stability, guided by SAR studies .
- In Silico Modeling : Predict pharmacokinetics (e.g., logP, solubility) using tools like SwissADME to prioritize analogs for synthesis .
Q. How can computational methods elucidate the mechanism of action against cancer targets?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Target Selection : Focus on validated targets (e.g., P2X receptors implicated in tumor invasion) .
- Docking : Use AutoDock Vina to model interactions between the thiourea moiety and ATP-binding pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residues (e.g., Lys68 in P2X7) .
- Validation : Cross-reference with mutagenesis studies to confirm critical interaction sites.
Q. What experimental designs are robust for analyzing conformational changes under varying pH conditions?
- Methodological Answer :
- pH Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor protonation/deprotonation of the oxoindole and thiourea groups.
- DFT Calculations : Model tautomeric forms (e.g., keto-enol equilibria) and compare with experimental spectral shifts .
- Crystallography at Different pH : Co-crystallize with buffers (e.g., phosphate at pH 5.0 vs. Tris at pH 8.5) to capture pH-dependent structural changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
- Dose-Response Validation : Repeat assays with multiple replicates and calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
- Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., ABC transporters) .
Q. What statistical approaches validate the significance of anti-HIV activity in low-throughput assays?
- Methodological Answer :
- Data Normalization : Use HIV-1 p24 antigen ELISA with internal controls (e.g., AZT as a positive control).
- Statistical Tests : Apply one-way ANOVA with post-hoc Tukey tests to compare viral load reduction across treatment groups.
- Effect Size Calculation : Report % inhibition ± SEM and Cohen’s d to quantify practical significance .
Structural and Functional Insights
Q. How does substitution on the phenyl ring influence electronic properties and reactivity?
- Methodological Answer :
- Electron Density Mapping : Use Hirshfeld surface analysis from SC-XRD data to visualize electron-withdrawing/donating effects .
- Cyclic Voltammetry : Measure redox potentials to assess how substituents (e.g., –NO2, –OCH3) modulate HOMO-LUMO gaps .
Q. What role do non-covalent interactions play in stabilizing the crystal lattice?
- Methodological Answer :
- Hydrogen Bond Analysis : Identify primary interactions (e.g., N—H···S, C—H···π) using Mercury software.
- Thermal Stability Tests : Perform TGA/DSC to correlate melting points with interaction strength .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
